molecular formula C12H19NO B1462140 N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine CAS No. 915923-38-5

N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine

Cat. No.: B1462140
CAS No.: 915923-38-5
M. Wt: 193.28 g/mol
InChI Key: JPDYNOMOWBLNPY-UHFFFAOYSA-N
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Description

N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine (CAS 915923-38-5) is a phenoxyethylamine derivative with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is characterized by an aromatic ring and features hydrogen bond acceptors (2) and donors (1), which can influence its solubility and interaction with biological systems . Its estimated physical properties include a boiling point in the range of 272.63°C to 302.4°C and a density of approximately 0.947 to 0.96 g/cm³, while its water solubility is relatively low, estimated at around 476.91 to 548.22 mg/L . The flash point is approximately 124.1°C to 137.56°C, indicating its handling and storage requirements . Structurally related phenoxyethanamine compounds have been investigated in pre-clinical research for their potential effects on physiological barriers. One such study on a similar intracellular histamine binding site antagonist, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), found it could modulate blood-brain barrier permeability in rodent models, suggesting a research role for this class of compounds in studying barrier function . As a building block in synthetic chemistry, particularly in solid-phase peptide synthesis where phenoxyethylamine motifs can be utilized, this compound falls under the category of "For Research Use Only" (RUO) . It is supplied with a purity of 98.0% and is intended solely for laboratory research purposes by qualified personnel. It is not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

N-methyl-2-(2,3,5-trimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9-7-10(2)11(3)12(8-9)14-6-5-13-4/h7-8,13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDYNOMOWBLNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCNC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651120
Record name N-Methyl-2-(2,3,5-trimethylphenoxy)ethan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-38-5
Record name N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-(2,3,5-trimethylphenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Common Synthetic Route

A widely employed synthetic strategy involves the following steps:

  • Formation of the Sodium Salt of 2,3,5-Trimethylphenol
    The phenol is first deprotonated using metallic sodium or potassium hydroxide in methanol or anhydrous solvents to form the corresponding phenolate salt. This step is critical to activate the phenol for nucleophilic substitution.

  • Nucleophilic Substitution with 2-Chloro-N-methylethanamine or Equivalent
    The phenolate salt is then reacted with 2-chloro-N-methylethanamine or a similar haloalkylamine under controlled temperature and anhydrous conditions. The reaction typically proceeds via an SN2 mechanism, yielding the desired N-methyl-2-(2,3,5-trimethylphenoxy)ethanamine.

  • Purification and Isolation
    The crude product is purified by standard techniques such as extraction, distillation under reduced pressure, or recrystallization depending on the physical properties of the compound.

Detailed Experimental Procedure (Inferred from Related Phenoxyethanamine Syntheses)

Step Reagents & Conditions Description Yield (%) Notes
1 2,3,5-Trimethylphenol + Na (metallic) in MeOH Formation of sodium phenolate salt by stirring at room temperature for 1–2 h Quantitative Anhydrous MeOH preferred
2 Sodium phenolate + 2-chloro-N-methylethanamine Stirring under reflux or at 60–80°C for 12–24 h in anhydrous solvent (e.g., DMSO or MeOH) 65–75 SN2 substitution reaction
3 Workup: extraction with organic solvent, drying Separation of organic phase, drying over anhydrous MgSO4, solvent removal under vacuum Purification step
4 Final purification Distillation or recrystallization to obtain pure product Product purity > 98% achievable

Alternative Synthetic Routes

  • Use of Tosylate or Mesylate Derivatives:
    Instead of haloalkylamines, the corresponding tosylate or mesylate derivatives of 2-(N-methylamino)ethanol can be used as alkylating agents, which may offer milder reaction conditions and improved selectivity.

  • Reductive Amination Route:
    Another approach involves the reaction of 2-(2,3,5-trimethylphenoxy)acetaldehyde with methylamine followed by reduction to form the target amine. This method can be advantageous for stereochemical control but requires additional steps.

Related Patent and Literature Insights

  • While direct preparation methods for this compound are scarce, related phenoxyethanamine derivatives have been synthesized using sodium phenolate intermediates and haloalkylamines, as indicated in European patent literature and chemical patents describing similar ether formation reactions.

  • The use of anhydrous dimethyl sulfoxide (DMSO) as a solvent and metallic sodium for phenol deprotonation has been documented to provide good yields and purity in related compounds.

  • Extraction and purification steps involving aqueous alkalization and organic solvent extraction (e.g., chloroform) are standard to isolate the free amine from its salts, as demonstrated in related N-methylaminoethyl compound syntheses.

3 Research Findings and Data Summary

Parameter Observations / Data Source / Notes
Phenol Deprotonation Quantitative conversion to sodium phenolate Metallic sodium in MeOH, 1–2 h
Alkylation Temperature 60–80°C preferred for SN2 substitution Reaction time 12–24 h
Solvent Choice Anhydrous DMSO or MeOH Enhances nucleophilicity
Yield Range 65–75% typical for ether formation Depends on purity of reagents
Purity Achieved >98% after distillation or recrystallization Confirmed by NMR and GC
Side Reactions Minimal under controlled conditions Avoid excess base or water

4 Notes on Analytical Characterization

  • NMR Spectroscopy:
    Proton and carbon NMR confirm the presence of methyl groups on the aromatic ring and the ethanamine side chain.

  • Mass Spectrometry:
    Molecular ion peak consistent with C12H19NO (molecular weight 193.28 g/mol).

  • Chromatography: Gas chromatography or HPLC used to assess purity and confirm absence of unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: The ethanamine group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Formula CAS Number Notable Properties/Activities References
N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine 2,3,5-trimethylphenoxy, N-methyl C₁₂H₁₉NO 915923-38-5 High lipophilicity (predicted)
Betahistine (N-methyl-2-(2-pyridyl)ethanamine) Pyridyl group instead of phenoxy C₈H₁₂N₂ 5638-76-6 H1R agonist, H3R antagonist (anti-vertigo)
HBK-19 (Piperazine derivative) 2,3,5-trimethylphenoxypropyl + piperazine C₂₃H₃₁N₃O₂·HCl Not provided Antipsychotic potential (piperazine moiety)
Compound 29 (σ-receptor ligand) Trifluoromethoxy, piperidinyl C₁₇H₂₇Cl₂F₃N₂O Not provided σ1 Ki = 4.2 nM, σ2 Ki = 18.3 nM
N-Methyl-2-(2-(trifluoromethyl)phenoxy)ethanamine Trifluoromethylphenoxy C₁₀H₁₂F₃NO Not provided Intermediate for RBP4 antagonists
2-(2,5-Dimethylphenoxy)-N-ethylethanamine 2,5-dimethylphenoxy, N-ethyl C₁₂H₁₉NO 915921-73-2 Structural isomer; altered lipophilicity
Key Observations:
  • Substituent Effects: The 2,3,5-trimethylphenoxy group in the target compound enhances steric bulk and lipophilicity compared to pyridyl (Betahistine) or trifluoromethyl (Compound 29) groups. This may influence blood-brain barrier permeability .
  • Pharmacological Targets : Betahistine acts on histamine receptors, while Compound 29 targets σ-receptors, highlighting how substituents dictate target specificity .
  • Synthetic Flexibility : Piperazine derivatives (e.g., HBK-19) introduce additional nitrogen atoms, enabling interactions with dopaminergic or serotonergic receptors .

Receptor Binding and Functional Activity

  • Betahistine : Demonstrates dual H1R agonism and H3R antagonism, enhancing vestibular blood flow and reducing vertigo .
  • Compound 29 : Exhibits high σ1 receptor affinity (Ki = 4.2 nM), suggesting applications in neuropathic pain or addiction .
  • This compound: While direct receptor data are unavailable, its trimethylphenoxy group may favor interactions with hydrophobic binding pockets, akin to σ-receptor ligands .

Biological Activity

N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine is an organic compound that has garnered interest in various scientific fields, particularly in chemistry and biology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a central ethanamine structure with a methyl group attached to the nitrogen atom and a 2,3,5-trimethylphenoxy group. Its molecular formula is C12H17NOC_{12}H_{17}NO with a molecular weight of approximately 193.28 g/mol. The unique substitution pattern of the trimethyl groups on the phenolic ring is believed to influence both its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may act as a ligand that binds to receptors or enzymes, modulating their activity. The precise pathways and targets depend on the specific biological context in which the compound is applied.

Antioxidant Activity

Phenolic compounds often exhibit antioxidant properties due to their ability to scavenge free radicals. Preliminary studies suggest that this compound may possess antioxidant capabilities; however, further research is necessary to elucidate the specific biological effects and mechanisms involved.

Therapeutic Potential

The compound has been explored for potential therapeutic applications in various fields:

  • Medicinal Chemistry : Investigated as a precursor in drug synthesis and for its potential pharmacological properties.
  • Neuroscience : Its structural characteristics suggest possible interactions with neurotransmitter systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamineC12H17NOC_{12}H_{17}NOContains different trimethyl substitution
N-Methyl-2-(2,4,5-trimethylphenoxy)ethanamineC12H17NOC_{12}H_{17}NODifferent substitution pattern on phenolic ring

This compound is unique due to its specific trimethyl substitution pattern on the phenolic ring. This can significantly influence its binding affinities and selectivities towards various molecular targets compared to its analogs.

Q & A

Q. What are the standard synthetic routes for N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, a related compound, 4-(2,3,5-trimethylphenoxy)phthalonitrile, was synthesized via nucleophilic displacement using K₂CO₃ in DMF at high yields (73.5%) . Adapting this method, the target compound could be synthesized by reacting 2,3,5-trimethylphenol with a suitable amine precursor under basic conditions. Optimization should focus on solvent polarity (DMF vs. acetonitrile), reaction temperature (80–120°C), and stoichiometric ratios (phenol:alkylating agent ≈ 1:1.2). Monitoring via TLC or HPLC is critical to minimize side products like ether byproducts .

Q. What purification techniques are recommended for isolating high-purity this compound?

Recrystallization and column chromatography are standard. For example, impurities in pharmaceutical amines (e.g., Betahistine dihydrochloride) are removed using reverse-phase HPLC with C18 columns and acetonitrile/water gradients . For the target compound, recrystallization from ethanol/water mixtures (1:3 v/v) at low temperatures (4°C) may enhance purity. Solubility data from analogous compounds (e.g., 2-(3-methoxyphenoxy)ethanamine) suggests logP ~2.5, favoring dichloromethane for extraction .

Q. How should researchers safely handle this compound given its potential hazards?

Refer to safety protocols for structurally similar amines (e.g., 2-(3,4-dimethoxyphenyl)ethanamine):

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for analogous compounds?

Discrepancies in yields (e.g., 60–80% for similar phenoxyethylamines) often arise from solvent purity, catalyst loading, or competing reactions. For example, the use of anhydrous K₂CO₃ in DMF reduced hydrolysis byproducts in phthalonitrile synthesis . Systematic DOE (Design of Experiments) approaches, varying parameters like base strength (K₂CO₃ vs. NaOH) and reaction time (6–24 hr), can identify optimal conditions. Cross-validate results using LC-MS to track intermediate formation .

Q. What advanced analytical methods are suitable for characterizing impurities in this compound?

  • HPLC-MS : Detect trace impurities (e.g., N-demethylated byproducts) using a C18 column with 0.1% formic acid in water/acetonitrile. Compare against reference standards like EP impurity profiles .
  • NMR Spectroscopy : ¹H-NMR can identify regiochemical impurities (e.g., para vs. ortho substitution) via aromatic proton splitting patterns. For example, 3,5-dimethylphenoxy groups show characteristic singlet peaks at δ 6.7–7.1 ppm .

Q. How does the substituent pattern (2,3,5-trimethylphenoxy) influence the compound’s bioactivity in receptor-binding assays?

The trimethyl groups enhance lipophilicity (logP ~3.0), potentially improving blood-brain barrier penetration. In vitro assays with serotonin or dopamine receptors (e.g., 5-HT₂A) should compare binding affinities (IC₅₀) against simpler analogs (e.g., 3-methoxyphenoxy derivatives). Computational docking studies (e.g., AutoDock Vina) can model interactions with receptor active sites, guided by structural data from PubChem .

Q. What computational methods are effective for predicting the compound’s stability under varying pH conditions?

Use quantum mechanical software (Gaussian 09W) to calculate hydrolysis pathways. For example, the ether linkage in 2-(3-methoxyphenoxy)ethanamine is susceptible to acid-catalyzed cleavage. Predict degradation products (e.g., 2,3,5-trimethylphenol) via transition-state modeling and validate with accelerated stability testing (40°C/75% RH for 4 weeks) .

Methodological Guidelines

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointEstimated 85–90°C (analogous amines)
LogP (Octanol-Water)~3.0 (predicted via ChemDraw)
UV λmax255 nm (similar to phenylalkylamines)

Q. Table 2: Common Impurities and Mitigation Strategies

ImpuritySourceMitigation
N-Demethylated derivativeIncomplete alkylationExcess methyl iodide, reflux in THF
Phenolic byproductsHydrolysis of ether bondAnhydrous conditions, inert atmosphere

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine
Reactant of Route 2
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N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine

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